molecular formula C18H27N3O2 B13091144 tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate

tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate

Cat. No.: B13091144
M. Wt: 317.4 g/mol
InChI Key: VKNYIPMPKPEDSY-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring an indoline core fused to a piperidine ring via a spiro junction. The aminomethyl substituent at the 5-position of the indoline moiety distinguishes it from related derivatives.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)spiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-8-4-7-18(12-21)11-20-15-6-5-13(10-19)9-14(15)18/h5-6,9,20H,4,7-8,10-12,19H2,1-3H3

InChI Key

VKNYIPMPKPEDSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indoline derivatives with piperidine under specific conditions to form the spirocyclic core . The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production . The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) serves as a nucleophilic site, enabling reactions with electrophilic reagents:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K2CO3, DMF, 80°C) to form secondary amines or amides.

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imine intermediates, which can be reduced to stable amine derivatives.

Example Reaction:

Compound+R XBaseR NH CH2 spiro intermediate[4]\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{R NH CH}_2\text{ spiro intermediate}\quad[4]

Hydrogenolysis of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) or catalytic hydrogenation (H2/Pd-C):

  • Products : Yields the free amine (spiro[indoline-3,3'-piperidine]-1'-carboxylate with a primary amine).

  • Applications : Critical for further functionalization in drug synthesis .

Coupling Reactions

The bromine atom (if present in analogs) or aminomethyl group facilitates cross-coupling:

  • Buchwald–Hartwig Amination : Forms C-N bonds with aryl halides using palladium catalysts (e.g., Pd(OAc)2, Xantphos) .

  • Suzuki–Miyaura Coupling : Requires halogenated derivatives for C-C bond formation with boronic acids .

Key Conditions :

Reaction TypeCatalystsSolventYield Range
Buchwald–HartwigPd(OAc)2, XantphosToluene60–85%
Suzuki–MiyauraPd(PPh3)4, K2CO3DMF/H2O70–90%

Oxidation Reactions

The aminomethyl group is oxidized to nitriles or carbonyl derivatives:

  • With KMnO4/H2SO4 : Forms a carboxylic acid derivative.

  • With Dess–Martin Periodinane : Selectively oxidizes to an aldehyde intermediate.

Mechanistic Pathway :

 CH2NH2 O  CH N OH COOH[4]\text{ CH}_2\text{NH}_2\xrightarrow{\text{ O }}\text{ CH N OH}\rightarrow \text{ COOH}\quad[4]

Cyclization and Ring-Opening Reactions

The spirocyclic structure undergoes controlled ring modifications:

  • Intramolecular Cyclization : Forms fused bicyclic systems under acidic or thermal conditions .

  • Ring-Opening : Reacts with nucleophiles (e.g., Grignard reagents) at the indoline or piperidine moiety.

Example :

CompoundHCl Bicyclic quinoline derivative[4]\text{Compound}\xrightarrow{\text{HCl }}\text{Bicyclic quinoline derivative}\quad[4]

Functionalization via Reductive Amination

The primary amine (after Boc deprotection) participates in reductive amination with ketones/aldehydes:

  • Conditions : NaBH3CN, MeOH, rt.

  • Products : Secondary or tertiary amines for bioactivity optimization .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds with spiro structures can exhibit antidepressant-like effects. The unique configuration of tert-butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in treating mood disorders.

2. Anticancer Properties
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Studies are being conducted to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in malignant cells.

3. Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound is being studied for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help mitigate oxidative stress and inflammation in neuronal cells.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the spiro structure through cyclization reactions.
  • Introduction of the aminomethyl group via nucleophilic substitution.
  • Protection and deprotection strategies to ensure selective functionalization.

Several case studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound:

Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The mechanisms were linked to enhanced serotonin levels in the brain.

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against breast cancer cell lines. Further investigation revealed pathways involving apoptosis induction through caspase activation.

Case Study 3: Neuroprotection in Animal Models
Research on neuroprotective effects showed that treatment with this compound reduced markers of oxidative stress in a mouse model of Alzheimer's disease, suggesting potential for therapeutic use in neurodegenerative disorders.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and similar spiro[indoline-piperidine/pyrrolidine] derivatives:

Compound Name (CAS No.) Substituents/Modifications Ring System Molecular Weight Key Properties/Activities
tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate (N/A) 5-aminomethyl indoline, tert-butyl carboxylate Spiro[indoline-3,3'-piperidine] ~317.4 (estimated) Discontinued; potential kinase interactions
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (2103402-31-7) 5-Cl, 2-oxo indoline Spiro[indoline-3,4'-piperidine] 316.4 Tyrosine kinase inhibition (anticancer)
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (1129411-47-7) 5-methyl indoline Spiro[indoline-3,4'-piperidine] 302.4 Commercially available; intermediate for drug discovery
tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (N/A) 3-oxo indoline, o-tolyl pyrrolidine Spiro[indoline-2,3'-pyrrolidine] ~378.4 TCF/β-catenin inhibition (IC₅₀ = 2.2 μM)
tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate (N/A) 5-CF₃ indoline Spiro[indoline-3,4'-piperidine] ~350.4 Enhanced metabolic stability (bioisostere)

Key Observations :

  • Aminomethyl vs. Halogen/Alkyl Groups: The 5-aminomethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to chloro (electron-withdrawing) or methyl (lipophilic) substituents .
  • Piperidine vs.
  • Oxo Substituents : The 2-oxo group in 2103402-31-7 introduces a hydrogen-bond acceptor, which may improve binding to kinase active sites .

Physicochemical Properties

  • Molecular Weight : Most analogues fall within 300–350 Da, aligning with Lipinski’s rules for drug-likeness.

Biological Activity

tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 676607-31-1

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : This compound may interact with various neurotransmitter receptors, influencing neurochemical pathways that regulate mood and cognition.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like diabetes or obesity.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Data

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels in animal models
AntioxidantReduced oxidative stress markers
Enzyme InhibitionInhibited specific metabolic enzymes
NeuroprotectiveEnhanced neuronal survival in vitro

Case Study 1: Antidepressant Effects

In a study involving rodent models, this compound was administered to assess its impact on depressive behaviors. The results showed a significant increase in serotonin levels and a reduction in depressive symptoms compared to control groups. This suggests potential for development as an antidepressant agent.

Case Study 2: Neuroprotective Properties

A recent investigation examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that it promotes neuronal survival and reduces apoptosis in cultured neurons exposed to toxic conditions. This activity is attributed to its ability to modulate oxidative stress responses.

Q & A

Basic Synthesis Methodology

Q1: What is the standard synthetic route for tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate, and what intermediates are involved? Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the spiro[indoline-3,3'-piperidine] core via cyclization or coupling reactions.
  • Step 2: Introduction of the aminomethyl group at the 5-position using reductive amination or nucleophilic substitution.
  • Step 3: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
    Key Conditions: Reactions are often conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Catalysts such as DMAP may accelerate Boc protection .

Purification and Characterization

Q2: How is the compound purified post-synthesis, and what analytical methods confirm its structure? Answer:

  • Purification: Silica gel column chromatography (hexane/ethyl acetate gradients) is commonly used. For challenging separations, preparative HPLC with reverse-phase C18 columns may be employed .
  • Characterization:
    • NMR (¹H/¹³C): Confirms backbone structure and substituent positions.
    • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
    • X-ray Crystallography (if crystalline): Resolves stereochemistry, as demonstrated for structurally related spiro compounds .

Stability and Storage Guidelines

Q3: What storage conditions are recommended to maintain the compound’s stability? Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers.
  • Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides, nitric acid), which may degrade the Boc group or induce side reactions .
  • Stability Data: The compound remains stable for ≥12 months under these conditions, as inferred from analogous Boc-protected piperidine derivatives .

Advanced Research Questions

Reaction Optimization

Q4: How can reaction yields be improved during the Boc-protection step? Answer:

  • Catalysts: Use DMAP (4-dimethylaminopyridine) to enhance Boc₂O activation, reducing reaction time from 24h to 4–6h .
  • Solvent Choice: Anhydrous DCM improves Boc group retention compared to polar solvents like DMF .
  • Temperature Control: Maintain 0–20°C during Boc addition to minimize side reactions (e.g., carbamate hydrolysis) .

Data Contradictions in Spectral Analysis

Q5: How should researchers resolve discrepancies in NMR data between synthetic batches? Answer:

  • Deuterated Solvent Effects: Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆), as proton shifts vary with polarity.
  • Dynamic Effects: Rotamers in the spiro or Boc groups may split signals. Heating the sample to 50°C can coalesce peaks .
  • Impurity Identification: LC-MS or 2D NMR (COSY, HSQC) identifies byproducts (e.g., de-Boc derivatives or oxidation products) .

Synthetic Byproduct Analysis

Q6: What are common byproducts in the synthesis, and how are they mitigated? Answer:

  • Byproducts:
    • N-Boc deprotection under acidic conditions (e.g., TFA traces).
    • Oxidative degradation of the indoline ring (mitigated by inert atmosphere).
  • Mitigation Strategies:
    • Use scavengers (e.g., triethylsilane) during Boc removal.
    • Monitor reaction progress via TLC or inline IR to halt reactions at optimal conversion .

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